molecular formula C19H24N2 B4879914 3-[1-(3-phenylpropyl)-2-piperidinyl]pyridine

3-[1-(3-phenylpropyl)-2-piperidinyl]pyridine

Cat. No. B4879914
M. Wt: 280.4 g/mol
InChI Key: WYTQLPYQFHPYKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(3-phenylpropyl)-2-piperidinyl]pyridine is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as PPP and is a member of the pyridine family of organic compounds. PPP has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

PPP acts as a partial agonist of nicotinic acetylcholine receptors, which are involved in a range of physiological processes, including learning, memory, and addiction. PPP has been found to have a high affinity for the α4β2 subtype of nicotinic acetylcholine receptors, which are located in the brain and are involved in the regulation of dopamine release.
Biochemical and Physiological Effects:
PPP has been found to have a range of biochemical and physiological effects, including the ability to modulate the activity of nicotinic acetylcholine receptors, increase dopamine release in the brain, and reduce the symptoms of nicotine withdrawal. PPP has also been found to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

PPP has several advantages as a tool for scientific research, including its high affinity for nicotinic acetylcholine receptors and its ability to modulate dopamine release in the brain. However, PPP also has some limitations, including its potential for toxicity at high doses and its limited solubility in water.

Future Directions

There are several potential future directions for research on PPP. One area of interest is the development of more selective nicotinic acetylcholine receptor modulators that can target specific subtypes of the receptor. Another area of interest is the use of PPP as a tool for studying the mechanisms of addiction and developing new treatments for addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of PPP and its potential uses in the treatment of anxiety and depression.

Scientific Research Applications

PPP has been studied for its potential use in a variety of scientific research applications. It has been found to have a range of effects on the central nervous system, including the ability to modulate the activity of nicotinic acetylcholine receptors. PPP has also been studied for its potential use in the treatment of addiction and as a tool for studying the mechanisms of addiction.

properties

IUPAC Name

3-[1-(3-phenylpropyl)piperidin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-2-8-17(9-3-1)10-7-15-21-14-5-4-12-19(21)18-11-6-13-20-16-18/h1-3,6,8-9,11,13,16,19H,4-5,7,10,12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTQLPYQFHPYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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